molecular formula C26H28N2O4 B421650 4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one

4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one

Cat. No. B421650
M. Wt: 432.5g/mol
InChI Key: XWDHDYOHHPDPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one is a pyridochromene.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound reacts with primary amines to yield derivatives like 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridines. These are further hydrolyzed to 4-imino-3-alkyl-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]pyridin-5-ones under acidic conditions. This transformation is part of a broader study of reactions of benzopyrans with nucleophiles, providing insights into the formation of various pyridine derivatives (Reynolds, Vanallan, & Petropoulos, 1970).

X-ray Powder Diffraction Data

X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, is reported. This data is crucial for understanding the crystalline structures of such compounds (Wang et al., 2017).

Molecular and Crystal Structures

Studies on the molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, offer insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. These findings are relevant for understanding the physical and chemical properties of the benzopyrano[3,4-b]pyridin-5-one family of compounds (Kuleshova & Khrustalev, 2000).

Antimycobacterial and Antimicrobial Properties

Functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives, synthesized via the Friedlander reaction, have shown significant in vitro activity against antitubercular, antibacterial, and antifungal species. This indicates potential applications of these compounds in developing antimicrobial and antitubercular agents (Haveliwala et al., 2013).

Synthesis and Biological Activity

The synthesis of various derivatives of benzopyrano[3,4-b]pyridin-5-one, including those with potential anti-inflammatory properties, has been extensively studied. These synthetic approaches and biological activity screenings offer insights into the potential medicinal applications of this compound and its derivatives (Girgis et al., 2007).

properties

Product Name

4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one

Molecular Formula

C26H28N2O4

Molecular Weight

432.5g/mol

IUPAC Name

9-phenylmethoxy-4-(2-piperidin-1-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one

InChI

InChI=1S/C26H28N2O4/c29-24(17-27-13-5-2-6-14-27)28-15-7-10-21-22-16-20(31-18-19-8-3-1-4-9-19)11-12-23(22)32-26(30)25(21)28/h1,3-4,8-9,11-12,16H,2,5-7,10,13-15,17-18H2

InChI Key

XWDHDYOHHPDPOC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
Reactant of Route 3
Reactant of Route 3
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
Reactant of Route 4
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
Reactant of Route 6
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one

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